molecular formula C16H15ClO4 B5682893 (4-Chlorophenyl)methyl 2,6-dimethoxybenzoate

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate

Cat. No.: B5682893
M. Wt: 306.74 g/mol
InChI Key: SPRMRICWMLJJCY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group attached to a methyl 2,6-dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with (4-chlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzophenone.

    Reduction: Formation of (4-chlorophenyl)methyl 2,6-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)methyl 2,6-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of a chlorophenyl group and a dimethoxybenzoate moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-13-4-3-5-14(20-2)15(13)16(18)21-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRMRICWMLJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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